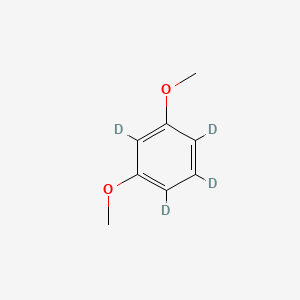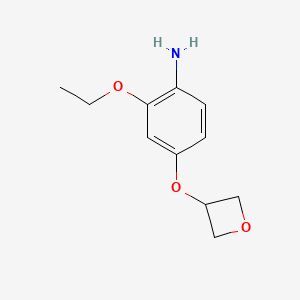
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
説明
“6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine” is a compound that contains a pyridine and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the pyridine ring. The methoxy groups could be introduced through a subsequent alkylation step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring, both of which are five-membered rings. The pyridine ring contains a nitrogen atom, while the pyrrolidine ring contains a secondary amine. The presence of the methoxy groups would add electron-donating characteristics to the molecule .Chemical Reactions Analysis
As a secondary amine, the pyrrolidine ring could potentially undergo reactions such as alkylation, acylation, and nucleophilic substitution. The pyridine ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms in the rings would likely make the compound a base. The methoxy groups could increase the compound’s solubility in polar solvents .科学的研究の応用
Heterocyclic Amines in Biological Systems
Heterocyclic amines (HAs), including pyridine derivatives, are extensively studied for their formation during the cooking process and their potential biological effects. These compounds have been investigated for their carcinogenic potential in various models, highlighting the importance of understanding their bioactivation and detoxification mechanisms (Teunissen et al., 2010; Snyderwine, 1994). This research underscores the significance of analyzing the biological pathways and effects of heterocyclic amines, including those structurally related to the compound .
Pyrrolidine and Drug Discovery
Pyrrolidine rings are pivotal in medicinal chemistry, serving as building blocks for compounds targeting central nervous system (CNS) disorders and other conditions. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing 3D molecular coverage (Petri et al., 2021). Research in this domain reveals the versatility of pyrrolidine derivatives in synthesizing bioactive molecules with selective target engagement.
Biogenic Amines in Food Safety
The study of biogenic amines in food, particularly in fish and cheese, highlights their roles in food safety and quality. The formation of these compounds during food processing and their potential health impacts necessitate careful control and understanding of technological factors influencing their production (Bulushi et al., 2009; Vicentini & Giaccio, 2006). These studies contribute to the broader understanding of amine chemistry in food sciences and its implications for public health.
Applications in Organic Synthesis and Catalysis
The utility of heterocyclic compounds in organic synthesis and catalysis is well-documented, with N-oxides derived from pyridine and other heterocycles demonstrating significant functionality. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and developing new medicinal agents with various biological activities (Li et al., 2019). This area of research underscores the potential of heterocyclic amines in advancing synthetic methodologies and discovering novel therapeutic agents.
Safety and Hazards
将来の方向性
The potential applications of this compound would likely depend on its biological activity. Compounds containing pyridine and pyrrolidine rings are found in a variety of pharmaceuticals and biologically active compounds, so it’s possible that “6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine” could have interesting biological properties worth exploring in future research .
特性
IUPAC Name |
6-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHAVVKESUNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)
![(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474441.png)
![4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol](/img/structure/B1474442.png)


![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)